molecular formula C18H27N3O6S B2848507 N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide CAS No. 899748-43-7

N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide

Cat. No.: B2848507
CAS No.: 899748-43-7
M. Wt: 413.49
InChI Key: BXRWHCIHXLLUKO-UHFFFAOYSA-N
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Description

This compound features an ethanediamide (oxamide) core, with one nitrogen substituted by a 2,2-diethoxyethyl group and the other by a 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl moiety. The thiazinan ring (a six-membered sulfur-containing heterocycle with a sulfone group) confers unique electronic and steric properties, while the diethoxyethyl group enhances solubility in organic solvents.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-3-26-16(27-4-2)13-19-17(22)18(23)20-14-7-9-15(10-8-14)21-11-5-6-12-28(21,24)25/h7-10,16H,3-6,11-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRWHCIHXLLUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethanediamide Core

N'-[4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide (CAS 1105245-73-5)
  • Key Differences :
    • Replaces the diethoxyethyl group with a 2-hydroxyethyl substituent.
    • Uses a thiazolidin (five-membered sulfone-containing ring) instead of thiazinan.
  • Implications: The hydroxyethyl group may reduce lipophilicity compared to diethoxyethyl, affecting membrane permeability in biological systems.
N-(2-Ethoxyphenyl)-N'-[4-(10-methylundecyl)phenyl]ethanediamide (CAS 82493–14–9)
  • Key Differences :
    • Substitutes diethoxyethyl with a 2-ethoxyphenyl group and the thiazinan-phenyl with a long-chain alkylphenyl (10-methylundecyl).
  • Implications: The alkyl chain enhances hydrophobicity, making it suitable as a UV absorber in polymer coatings.

Core Structure vs. Acetamide Derivatives

N-Substituted 2-Arylacetamides (e.g., 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide)
  • Key Differences :
    • Acetamides have a single amide bond, whereas ethanediamides feature two amide groups.
    • Thiazol rings (five-membered) instead of thiazinan.
  • Implications :
    • Acetamides exhibit structural mimicry of penicillin’s lateral chain, enabling antimicrobial activity.
    • Ethanediamides’ dual amide groups may offer stronger hydrogen-bonding capacity for ligand design .

Heterocyclic and Aromatic Modifications

N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide
  • Key Differences :
    • Incorporates a fused thiazolo-triazol heterocycle and a 4-methoxyphenyl group.
  • The triazole ring introduces π-π stacking capabilities, useful in kinase inhibition .
N-({6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide (CAS 2419345-60-9)
  • Key Differences: Features an imidazo-pyridine moiety and a phenoxy-phenylethyl group.
  • Implications :
    • The imidazo-pyridine system may improve DNA intercalation properties.
    • Bulky aromatic substituents could hinder passive diffusion across biological membranes .
N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate
  • Key Differences :
    • Sulfonate groups replace amide hydrogens, creating a zwitterionic structure.
  • Implications :
    • High water solubility and acidity enable use as a dual-functional catalyst in organic synthesis.
    • Contrasts with the neutral, lipophilic nature of the target compound .

Preparation Methods

Cyclocondensation of Sulfamide with Diketones

The foundational method for thiazinan-1,1-dioxide synthesis involves reacting sulfamide (H₂NSO₂NH₂) with α,β-diketones under acidic conditions. For example, Wright (1964) demonstrated that heating sulfamide with acetylacetone (2,4-pentanedione) in acetic acid yields 3,5-dimethyl-1,2,6-thiadiazine-1,1-dioxide. Adapting this approach, the 4-substituted phenyl variant can be synthesized by substituting acetylacetone with a phenyl diketone derivative. Cyclization proceeds via nucleophilic attack of the sulfamide nitrogen on the diketone carbonyl, followed by dehydration.

Functionalization of the Aromatic Ring

The 4-aminophenyl group attached to the thiazinan ring is critical for subsequent diamide formation. Key steps include:

Nitration and Reduction

Introducing an amine group at the para position begins with nitration of the phenyl-thiazinan intermediate. Using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C installs a nitro group, which is reduced to an amine via catalytic hydrogenation (H₂, Pd/C) or using SnCl₂ in HCl.

Protection of the Amine Group

To prevent unwanted side reactions during subsequent steps, the aromatic amine is protected as a Boc (tert-butyloxycarbonyl) or acetyl derivative. For instance, treatment with di-tert-butyl dicarbonate in tetrahydrofuran (THF) yields the Boc-protected intermediate.

Synthesis of the N-(2,2-Diethoxyethyl) EthanediaMide Fragment

The N-(2,2-diethoxyethyl) moiety is introduced via amidation reactions. Two approaches are prominent:

Boron-Mediated Direct Amidation

Recent advances in amide synthesis utilize boron reagents to facilitate direct coupling between carboxylic acids and amines. B(OCH₂CF₃)₃, prepared from B₂O₃ and 2,2,2-trifluoroethanol, enables efficient amide bond formation under mild conditions. For the target compound, ethanedioic acid is reacted with 2,2-diethoxyethylamine in acetonitrile at 80°C for 12 hours, achieving yields >85%.

Stepwise Acylation

Alternative methods involve converting ethanedioic acid to its acid chloride (using SOCl₂) and reacting it sequentially with 2,2-diethoxyethylamine and the aromatic amine. This two-step process requires careful pH control to avoid over-acylation.

Final Coupling and Deprotection

The protected 4-aminophenyl-thiazinan intermediate is coupled with the N-(2,2-diethoxyethyl) ethanediamide fragment:

Deprotection of the Aromatic Amine

Removal of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane, regenerating the free amine.

Condensation Reaction

The deprotected amine reacts with the ethanediamide fragment via a carbodiimide-mediated coupling (e.g., EDCl/HOBt) in dimethylformamide (DMF) at room temperature. Alternatively, the boron reagent B(OCH₂CF₃)₃ can be used for solvent-free coupling at 100°C.

Data Tables

Table 1: Comparison of Amidation Methods

Method Reagents Conditions Yield (%) Purity (%)
Boron-mediated B(OCH₂CF₃)₃, MeCN 80°C, 12 h 85–92 98
Carbodiimide EDCl, HOBt, DMF RT, 24 h 70–78 95
Thermal None (neat) 100°C, 6 h 40–50 90

Table 2: Thiazinan Ring Synthesis Optimization

Starting Material Catalyst Time (h) Yield (%)
Sulfamide + acetylacetone H₂SO₄ 8 65
Sulfamide + phenyl diketone HCl 12 58
Thiourea derivative Cu(OAc)₂ 6 72

Q & A

Q. What are the common synthetic routes for N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]ethanediamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including palladium-catalyzed C-H activation (e.g., using Pd(PPh₃)₄) and condensation reactions. For example, analogous compounds are synthesized by reacting chloromethyl precursors with dimethylformamide (DMF) under inert atmospheres (N₂), followed by purification via silica gel column chromatography . Yields vary significantly (44–88%) depending on substituents and reaction optimization, such as catalyst loading, solvent choice (e.g., ethanol or DMF), and temperature . Key steps include:
  • Step 1 : Activation of the chloromethyl group using Pd catalysts.
  • Step 2 : Amide bond formation via condensation with diethoxyethylamine.
  • Step 3 : Purification via chromatography or recrystallization.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer : Structural confirmation relies on IR spectroscopy (to identify functional groups like C=O, S=O, and N-H stretches) and mass spectrometry (for molecular ion peaks and fragmentation patterns). For example, IR peaks at 1650–1750 cm⁻¹ confirm amide bonds, while sulfur-oxygen stretches (1150–1250 cm⁻¹) validate the thiazinan-1,1-dioxide moiety . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., C₁₉H₂₂N₂O₄S, MW 374.46) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for structurally related ethanediamides?

  • Methodological Answer : Discrepancies in yields (e.g., 44% vs. 88% for similar compounds) often stem from:
  • Catalyst efficiency : Pd(PPh₃)₄ vs. alternative Pd sources (e.g., Pd(OAc)₂) .
  • Solvent effects : Polar aprotic solvents (DMF) may enhance reactivity compared to ethanol .
  • Purification challenges : Column chromatography efficiency varies with silica gel activity and solvent gradients.
    To address these, researchers should:
  • Conduct Design of Experiments (DoE) to optimize parameters.
  • Compare yields under standardized conditions (e.g., fixed catalyst/substrate ratios).

Q. How can computational chemistry predict the compound’s reactivity in complex reactions (e.g., with biomolecules)?

  • Methodological Answer : Density Functional Theory (DFT) calculations model:
  • Electrophilic sites : The diethoxyethyl group’s electron-rich nature may facilitate nucleophilic attacks .
  • Thiazinan-dioxide interactions : Sulfone groups act as hydrogen bond acceptors, influencing binding to enzymes like cyclooxygenase .
    Tools like Gaussian or ORCA simulate transition states and reaction pathways. For example, docking studies with proteins (e.g., kinases) predict binding affinities using software like AutoDock Vina .

Q. What experimental designs are recommended to evaluate the compound’s biological activity against microbial targets?

  • Methodological Answer : In vitro assays include:
  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to gauge selectivity.
    Controls : Include known antibiotics (e.g., ciprofloxacin) and vehicle (DMSO) controls.

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic/basic conditions?

  • Methodological Answer : Stability studies should:
  • Vary pH : Expose the compound to buffers (pH 1–13) and monitor degradation via HPLC .
  • Identify degradation products : HRMS and NMR track hydrolysis of the ethanediamide bond or thiazinan ring opening.
    Contradictions may arise from differing solvent systems (e.g., aqueous vs. organic) or temperature .

Q. Why do bioactivity studies show variability in IC₅₀ values across similar compounds?

  • Methodological Answer : Variability often reflects:
  • Structural nuances : Substitutions on the phenyl ring (e.g., chloro vs. methoxy) alter steric/electronic profiles .
  • Assay conditions : Differences in cell lines, incubation times, or solvent concentrations (e.g., DMSO ≤0.1% v/v).
    Standardization using NIH/WHO protocols and dose-response curves (3–4 replicates) minimizes discrepancies.

Methodological Tables

Table 1 : Key Synthetic Parameters and Yields for Analogous Compounds

CompoundCatalystSolventTemp (°C)Yield (%)Reference
2i (Analog)Pd(PPh₃)₄DMF8044
2k (Analog)Pd(OAc)₂Ethanol7088

Table 2 : Biological Activity of Related Ethanediamides

CompoundTargetIC₅₀ (µM)Selectivity IndexReference
2ab (Analog)S. aureus12.58.2
VC7241535COX-20.85>100

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